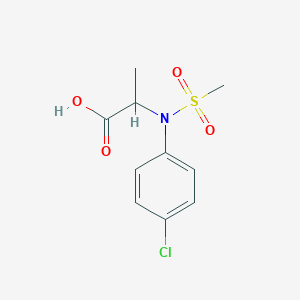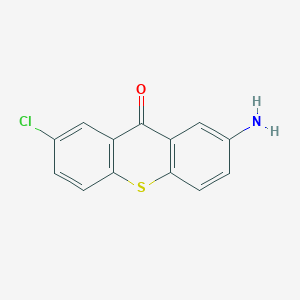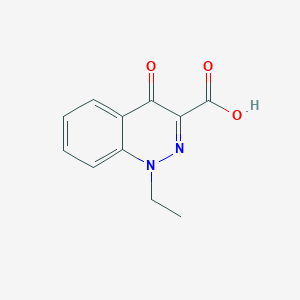
N-(1-cyano-1-propylbutyl)oxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CX-5461 is a selective RNA polymerase I inhibitor that has been found to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. It was first discovered by researchers at the University of Queensland in Australia and has since undergone extensive research and development.
作用机制
CX-5461 selectively inhibits RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA). By inhibiting RNA polymerase I, CX-5461 reduces the production of rRNA, which is essential for the growth and survival of cancer cells. This leads to DNA damage and cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
CX-5461 has been found to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been found to inhibit tumor growth and metastasis in preclinical studies. CX-5461 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
CX-5461 has several advantages for lab experiments, including its selectivity for RNA polymerase I and its ability to induce DNA damage and cell death in cancer cells. However, CX-5461 has some limitations, including its low solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on CX-5461. One area of research is the development of more effective synthesis methods for CX-5461. Another area of research is the identification of biomarkers that can predict response to CX-5461 treatment. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CX-5461 in cancer treatment. Finally, there is a need for the development of combination therapies that can enhance the effectiveness of CX-5461 in cancer treatment.
In conclusion, CX-5461 is a promising candidate for cancer treatment that has been extensively studied for its potential in inducing DNA damage and cell death in cancer cells. It selectively inhibits RNA polymerase I, reducing the production of rRNA, which is essential for the growth and survival of cancer cells. While CX-5461 has some limitations, it has several advantages for lab experiments and has shown minimal toxicity in normal cells. There are several future directions for research on CX-5461, including the development of more effective synthesis methods, the identification of biomarkers for response prediction, and the development of combination therapies.
合成方法
CX-5461 is synthesized through a multi-step process involving the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 1-bromo-3-chloropropane to form N-(2,2-dimethyl-1,3-dioxolan-4-yl)propionamide. This compound is then reacted with potassium cyanide to form N-(1-cyano-1-propyl)propionamide, which is further reacted with 2-oxo-1,3-oxazolidine-4-carboxylic acid to form CX-5461.
科学研究应用
CX-5461 has been extensively studied for its potential in cancer treatment. It has been found to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. CX-5461 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been found to inhibit tumor growth and metastasis in preclinical studies.
属性
IUPAC Name |
N-(4-cyanoheptan-4-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-3-7-13(10-14,8-4-2)15-12(16)11-6-5-9-17-11/h11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIQPYBJUWFQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)NC(=O)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-propylbutyl)oxolane-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2942609.png)
![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine](/img/structure/B2942612.png)

![7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2942616.png)

![Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride](/img/structure/B2942621.png)
![3-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2942622.png)
![2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2942623.png)


![[1,3]Dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B2942626.png)


